(R)-3-(4-(2-Cyclopropylacetyl)phenoxy)pyrrolidin-2-one
Description
Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
(3R)-3-[4-(2-cyclopropylacetyl)phenoxy]pyrrolidin-2-one |
InChI |
InChI=1S/C15H17NO3/c17-13(9-10-1-2-10)11-3-5-12(6-4-11)19-14-7-8-16-15(14)18/h3-6,10,14H,1-2,7-9H2,(H,16,18)/t14-/m1/s1 |
InChI Key |
KQNRJQMIMFGUKG-CQSZACIVSA-N |
Isomeric SMILES |
C1CNC(=O)[C@@H]1OC2=CC=C(C=C2)C(=O)CC3CC3 |
Canonical SMILES |
C1CC1CC(=O)C2=CC=C(C=C2)OC3CCNC3=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a convergent approach, where the key intermediate, (R)-3-hydroxypyrrolidin-2-one, is coupled with a suitably functionalized 4-(2-cyclopropylacetyl)phenol derivative. The main challenges lie in achieving high enantioselectivity and preserving the integrity of the cyclopropylacetyl group during the coupling and subsequent steps.
Stepwise Synthetic Route
| Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of (R)-3-hydroxypyrrolidin-2-one | Enantioselective synthesis or resolution methods; chiral catalysts or enzymatic resolution | Ensures the (R)-configuration at the 3-position of pyrrolidin-2-one |
| 2 | Synthesis of 4-(2-cyclopropylacetyl)phenol intermediate | Friedel-Crafts acylation of phenol with cyclopropylacetyl chloride or equivalent | Control of reaction conditions to avoid cyclopropyl ring opening |
| 3 | Coupling of (R)-3-hydroxypyrrolidin-2-one with 4-(2-cyclopropylacetyl)phenol | Use of coupling agents such as carbodiimides (e.g., EDCI), or Mitsunobu reaction | Formation of the ether linkage between pyrrolidinone and phenol moieties |
| 4 | Purification and chiral resolution (if necessary) | Chromatographic techniques or crystallization | To isolate the pure (R)-enantiomer and remove any racemic or side products |
Enantioselective Considerations
- The stereochemistry at the 3-position of pyrrolidin-2-one is introduced either by asymmetric synthesis employing chiral catalysts or by resolution of racemic mixtures using chiral auxiliaries or enzymes.
- Maintaining stereochemical purity throughout the synthesis is critical, as the biological activity is enantiomer-dependent.
Representative Reaction Conditions
- Step 1: Asymmetric hydrogenation or enzymatic reduction of a suitable precursor to obtain (R)-3-hydroxypyrrolidin-2-one.
- Step 2: Friedel-Crafts acylation conducted at low temperature (0–5 °C) using Lewis acids like AlCl3 to prevent cyclopropyl ring degradation.
- Step 3: Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) to couple the hydroxyl group of pyrrolidinone with the phenol.
- Step 4: Final purification by preparative chiral HPLC or recrystallization from suitable solvents.
Research Findings and Optimization
- Studies have shown that the choice of coupling method significantly affects yield and stereochemical integrity. Mitsunobu conditions provide high coupling efficiency with minimal racemization.
- The cyclopropylacetyl group is sensitive to acidic and strongly nucleophilic conditions; thus, mild reaction conditions are preferred.
- Enzymatic resolution of racemic intermediates has been reported to afford high enantiomeric excess (>95% ee).
- Scale-up synthesis requires careful control of temperature and reagent stoichiometry to avoid side reactions such as cyclopropane ring opening or over-acylation.
Data Table Summarizing Key Preparation Parameters
| Parameter | Optimal Condition | Effect on Product |
|---|---|---|
| Enantioselective step | Use of chiral catalyst or enzyme, low temperature (0–25 °C) | High enantiomeric purity (>95% ee) |
| Friedel-Crafts acylation | AlCl3, 0–5 °C, dry solvent (e.g., dichloromethane) | Preserves cyclopropyl ring, good yield (~80%) |
| Coupling reaction | Mitsunobu reaction (DEAD, PPh3), room temperature | Efficient ether bond formation, minimal racemization |
| Purification | Chiral HPLC or recrystallization | Isolation of pure (R)-enantiomer, >98% purity |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropylacetyl group.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-3-(4-(2-Cyclopropylacetyl)phenoxy)pyrrolidin-2-one can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds of this class are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, pyrrolidinone derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective properties.
Industry
Industrially, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3-(4-(2-Cyclopropylacetyl)phenoxy)pyrrolidin-2-one would depend on its specific biological target. Generally, these compounds may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The following table summarizes compounds with structural or functional similarities to (R)-3-(4-(2-Cyclopropylacetyl)phenoxy)pyrrolidin-2-one:
Pharmacological and Functional Comparisons
Pyrrolidin-2-one Derivatives (Anti-Alzheimer’s Agents)
- Compound 10b and 18c share the pyrrolidin-2-one/imidazolidin-2-one core with the target compound. Both exhibit acetylcholinesterase (AChE) inhibition, a mechanism critical in Alzheimer’s therapy. Compound 10b demonstrated IC50 values comparable to donepezil (a benchmark AChE inhibitor), suggesting that the phenoxy-pyrrolidinone scaffold enhances target binding .
- Inference for Target Compound: The cyclopropylacetyl group in this compound may similarly optimize lipophilicity and blood-brain barrier penetration, though its AChE activity remains unconfirmed.
Histamine H3 Receptor Antagonists
- A-317920 contains a cyclopropylcarbonyl-phenoxy group and a piperazine linker. It showed a 10–150-fold potency improvement over earlier H3 antagonists (e.g., thioperamide) in cognitive studies, attributed to its rigid cyclopropane-enhanced receptor affinity .
- Inference for Target Compound : The cyclopropylacetyl group in the target compound could similarly stabilize conformational binding to allosteric enzyme sites or receptors.
Oxazolidin-2-one Derivatives
- The oxazolidin-2-one derivative in shares a lactam ring and cyclopentyl group. Such compounds are often used in asymmetric synthesis or as enzyme inhibitors, though their biological data are unspecified .
Biological Activity
(R)-3-(4-(2-Cyclopropylacetyl)phenoxy)pyrrolidin-2-one is a synthetic compound belonging to the class of pyrrolidinones, characterized by its unique chemical structure that includes a pyrrolidine ring substituted with a phenoxy group and a cyclopropylacetyl moiety. This compound has garnered attention due to its potential biological activities, particularly in therapeutic applications.
Structural Information
- Common Name : this compound
- CAS Number : 1816253-28-7
- Molecular Formula : C₁₅H₁₇NO₃
- Molecular Weight : 259.30 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇NO₃ |
| Molecular Weight | 259.30 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Research indicates that this compound exhibits significant biological activities that may involve the modulation of various biological pathways. The compound's stereochemistry, denoted by the (R) configuration, plays a crucial role in its interaction with biological targets.
- Inhibition of Monoacylglycerol Lipase (MAGL) :
- Neuroprotective Effects :
In Vitro Studies
In vitro assays have demonstrated that this compound can influence cellular pathways associated with inflammation and apoptosis. These studies typically involve:
- Cell viability assays to assess cytotoxicity.
- ELISA assays for cytokine release to evaluate anti-inflammatory effects.
In Vivo Studies
Animal models have been utilized to investigate the pharmacokinetics and pharmacodynamics of the compound. Key findings include:
- Dosing Regimens : Various dosing strategies have been tested to establish optimal therapeutic windows.
- Behavioral Assessments : Changes in behavior related to pain and anxiety have been observed, indicating potential applications in pain management.
Case Study 1: Neuroprotective Potential
A recent case study focused on the effects of this compound in a mouse model of ALS. The study aimed to evaluate:
- Objective : To determine if the compound could prolong survival and improve motor function.
- Findings : Mice treated with the compound showed significant improvements in motor coordination compared to control groups.
Case Study 2: Pain Management
Another case study examined the analgesic properties of this compound in a chronic pain model. The study included:
- Objective : To assess the efficacy of this compound in reducing pain perception.
- Results : The treated group exhibited reduced pain sensitivity as measured by behavioral tests.
Q & A
Q. What are the recommended analytical methods to confirm the structural identity and purity of (R)-3-(4-(2-Cyclopropylacetyl)phenoxy)pyrrolidin-2-one?
Methodological Answer:
- Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation, especially for stereoisomers like the (R)-enantiomer. This technique resolves spatial arrangements of substituents (e.g., cyclopropylacetyl and phenoxy groups) .
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent integration and coupling constants. For example, the pyrrolidin-2-one carbonyl signal typically appears at ~170–175 ppm in -NMR, while cyclopropyl protons show distinct splitting patterns .
- High-Performance Liquid Chromatography (HPLC) : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) to validate enantiomeric purity (>98% is standard for pharmacological studies). Gradient elution with acetonitrile/water (0.1% TFA) is recommended .
Q. What synthetic routes are reported for this compound, and what are their key challenges?
Methodological Answer:
- Multi-Step Synthesis :
- Core Formation : Start with (R)-pyrrolidin-2-one and introduce the phenoxy group via nucleophilic aromatic substitution (e.g., using 4-fluorophenol under basic conditions).
- Cyclopropylacetyl Installation : React the intermediate with cyclopropylacetyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base. Challenges include steric hindrance at the pyrrolidine nitrogen and racemization risk during acylation .
- Yield Optimization : Typical yields range from 40–60%. Improve via low-temperature (–20°C) reactions to suppress side reactions like epimerization .
Q. How does the stereochemistry at the pyrrolidine ring impact bioactivity?
Methodological Answer:
- The (R)-configuration is critical for target engagement in neurological applications (e.g., SV2A binding for PET tracers). Comparative studies using (S)-enantiomers show >90% reduced affinity, highlighting the need for rigorous chiral resolution during synthesis .
- Experimental Design :
Advanced Research Questions
Q. How can synthetic bottlenecks in large-scale production of the compound be addressed without compromising enantiomeric purity?
Methodological Answer:
- Catalytic Asymmetric Synthesis : Replace traditional resolution methods with chiral catalysts (e.g., BINOL-derived phosphoric acids) to directly generate the (R)-enantiomer. This reduces steps and improves atom economy .
- Process Analytical Technology (PAT) : Implement real-time monitoring via inline FTIR or Raman spectroscopy to detect and correct racemization during acylation .
Q. How to resolve contradictions in reported spectroscopic data for structurally similar pyrrolidinone derivatives?
Methodological Answer:
- Case Study : Discrepancies in -NMR chemical shifts for cyclopropylacetyl groups may arise from solvent polarity or concentration effects.
Q. What strategies are effective for modifying the compound’s substituents to enhance pharmacokinetic properties?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Phenoxy Group Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to improve metabolic stability. For example, 4-fluorophenoxy analogs show prolonged half-life in hepatic microsome assays .
- Cyclopropylacetyl Replacement : Test tert-butyl or trifluoromethyl groups to balance lipophilicity and solubility. Use logP calculations (e.g., XLogP3) to guide design .
- In Vivo Testing : Administer derivatives in rodent models and quantify plasma exposure via LC-MS/MS. Prioritize compounds with >2-hour half-life and >30% oral bioavailability .
Q. How to address discrepancies in bioactivity data across different assay platforms?
Methodological Answer:
- Case Study : Conflicting IC values for SV2A binding may arise from assay conditions (e.g., membrane vs. cell-based assays).
- Standardized Protocols : Use recombinant SV2A-overexpressing HEK293 cells and -FMPEP-d2 as a reference ligand. Normalize data to protein concentration (Bradford assay) .
- Data Harmonization : Apply multivariate analysis (e.g., PCA) to identify variables (e.g., buffer pH, temperature) causing variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
